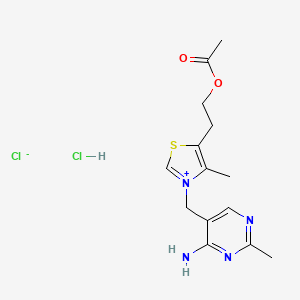

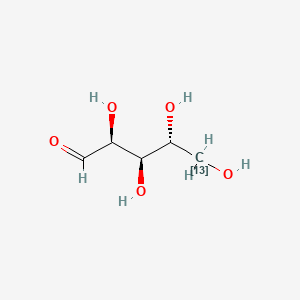

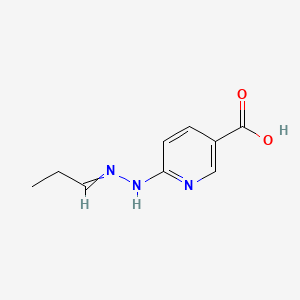

![molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0](/img/structure/B583565.png)

2-deoxy-D-[UL-13C5]ribose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-deoxy-D-Ribose is a reducing sugar formed as a degradation product during metabolism of thymidine by thymidine phosphorylase . It is used to study processes of oxidative stress and glycation in vivo and in vitro . It is also a precursor to the nucleic acid DNA .

Synthesis Analysis

A synthesis of 2-deoxy-D-ribose has been reported . In addition, a biosynthesis method using whole-cell catalyst expressing 2-deoxy- has been described .Molecular Structure Analysis

2-deoxy-D-ribose is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group . A study has performed a full exploration of the conformational landscape of D-ribose and 2-deoxy-D-ribose monosaccharides in the gas phase .Chemical Reactions Analysis

Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . DERA enzymes have been found to accept also other types of aldehydes as their donor .Physical And Chemical Properties Analysis

2-deoxy-D-ribose is a crystalline powder that is white to slightly yellow in color. It has a melting point of 236°C .Scientific Research Applications

Wound Healing and Angiogenesis

2-deoxy-D-Ribose (2dDR) has been used in the development of wound dressings to induce angiogenesis in chronic wounds . It stimulates a range of pro-angiogenic activities in vitro and in a chick pro-angiogenic bioassay, and it also stimulates new blood vessel formation and wound healing in normal and diabetic rat models . Its pro-angiogenic properties, improved stability on storage compared to VEGF, low cost, and ease of incorporation into a range of established wound dressings make 2dDR an attractive alternative to VEGF for wound dressing development .

Carbohydrate Analysis

Derivatization of carbohydrates with aminooxy agents to form oximes can be used for qualitative and quantitative analysis of carbohydrates . However, the formation of isomeric products limits its application . A new reductive oxyamination procedure has been developed for the analysis of monosaccharides .

Synthesis of Novel Compounds

DERA enzymes, which accept a number of aldehydes with long chains up to four carbon atoms, can generate (S)-configured stereogenic center in G3P and equivalent stereochemistry in other molecules . This makes DERA enzymes versatile biocatalysts able to make new C–C bonds . The synthetic utility of DERAs has been improved by protein engineering approaches .

Mechanism of Action

Target of Action

The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .

Mode of Action

2-deoxy-D-[UL-13C5]ribose interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .

Biochemical Pathways

The biochemical pathway affected by 2-deoxy-D-[UL-13C5]ribose is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .

Result of Action

The molecular and cellular effects of 2-deoxy-D-[UL-13C5]ribose’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .

Action Environment

The action of 2-deoxy-D-[UL-13C5]ribose can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .

Safety and Hazards

Future Directions

DERA aldolases are versatile biocatalysts able to make new C–C bonds. Synthetic utility of DERAs has been improved by protein engineering approaches. Computational methods are expected to speed up the future DERA engineering efforts . The DERA-based applications range from synthesis of commodity chemicals and flavours to more complicated and high-value pharmaceutical compounds .

properties

IUPAC Name |

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PWIBPOKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)